molecular formula C15H12O4 B14314465 8-Methylanthracene-1,2,4,6-tetrol CAS No. 110348-06-6

8-Methylanthracene-1,2,4,6-tetrol

Cat. No.: B14314465
CAS No.: 110348-06-6
M. Wt: 256.25 g/mol
InChI Key: KWCSXRYRYOFHPW-UHFFFAOYSA-N
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Description

8-Methylanthracene-1,2,4,6-tetrol is a chemical compound derived from anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes a methyl group and four hydroxyl groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylanthracene-1,2,4,6-tetrol typically involves multiple steps, starting with the functionalization of anthracene. Common methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes

Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale oxidation processes. For instance, the oxidation of 8-methylanthracene can be carried out using strong oxidizing agents under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Methylanthracene-1,2,4,6-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

8-Methylanthracene-1,2,4,6-tetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylanthracene-1,2,4,6-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic core allows for π-π stacking interactions, which are important in its applications in materials science .

Comparison with Similar Compounds

    Anthracene: The parent compound, lacking the methyl and hydroxyl groups.

    9,10-Dimethylanthracene: A derivative with methyl groups at different positions.

    1,2,3,4-Tetrahydroanthracene: A reduced form of anthracene.

Uniqueness: 8-Methylanthracene-1,2,4,6-tetrol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions .

Properties

CAS No.

110348-06-6

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

8-methylanthracene-1,2,4,6-tetrol

InChI

InChI=1S/C15H12O4/c1-7-2-9(16)3-8-4-11-12(5-10(7)8)15(19)14(18)6-13(11)17/h2-6,16-19H,1H3

InChI Key

KWCSXRYRYOFHPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC3=C(C=C12)C(=C(C=C3O)O)O)O

Origin of Product

United States

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